molecular formula C7H2F3NO4 B056146 2,4,5-Trifluoro-3-nitrobenzoic acid CAS No. 115549-15-0

2,4,5-Trifluoro-3-nitrobenzoic acid

Cat. No.: B056146
CAS No.: 115549-15-0
M. Wt: 221.09 g/mol
InChI Key: ZFJAWLRXFKLNKV-UHFFFAOYSA-N
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Description

2,4,5-Trifluoro-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H2F3NO4 and its molecular weight is 221.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Degradation Processes and Environmental Impact

Studies have highlighted the degradation processes of related chemicals, shedding light on the environmental fate and transformations of 2,4,5-trifluoro-3-nitrobenzoic acid. For instance, research on nitisinone, which contains a similar trifluoromethyl and nitro group structure, has elucidated its stability and degradation products under various conditions. This knowledge is crucial for understanding the environmental persistence and potential impacts of trifluoromethyl-nitro compounds, including this compound, especially in relation to their application in medical treatments and their environmental release (Barchańska et al., 2019).

Luminescent Micelles for Sensing Applications

Innovative applications of luminescent micelles incorporating nitroaromatic groups have shown promise in sensing nitroaromatic and nitramine explosives. These nanostructured materials utilize the chemical sensitivity of nitro groups, including those similar to the this compound structure, for detecting hazardous materials. This approach has potential implications for forensic applications and the detection of explosives, highlighting a significant research application of trifluoromethyl-nitro compounds (Paria et al., 2022).

Environmental Fate of Related Compounds

The environmental fate and effects of related compounds, such as TFM used for controlling sea lamprey populations in the Great Lakes, offer insights into the behavior of trifluoromethyl-nitro chemicals in aquatic systems. While TFM shows transient effects and minimal long-term risk, the study of such compounds aids in understanding the environmental behavior of similar chemicals, including this compound, with respect to their degradation, bioaccumulation, and potential impacts on wildlife and ecosystems (Hubert, 2003).

Wastewater Management and Treatment

The use of free nitrous acid (FNA) in wastewater management has been explored for its inhibitory and biocidal effects on microorganisms. This research is pertinent to compounds like this compound, which may undergo similar interactions in wastewater systems. Understanding the effects of such compounds on microbial communities can inform the development of treatment strategies that mitigate their impact, ensuring the safe and effective management of wastewater containing trifluoromethyl-nitro compounds (Duan et al., 2019).

Safety and Hazards

2,4,5-Trifluoro-3-nitrobenzoic acid should be properly handled and stored to avoid contact with combustibles or oxidants. Appropriate protective equipment such as safety glasses, gloves, and protective clothing must be worn when handling or using the compound .

Future Directions

While specific future directions for 2,4,5-Trifluoro-3-nitrobenzoic acid are not detailed in the search results, it’s worth noting that this compound is an important intermediate in the synthesis of pharmaceutical agents . Therefore, its future directions may involve further exploration of its potential applications in medicinal chemistry.

Properties

IUPAC Name

2,4,5-trifluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)6(5(3)10)11(14)15/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJAWLRXFKLNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)[N+](=O)[O-])F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626882
Record name 2,4,5-Trifluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115549-15-0
Record name 2,4,5-Trifluoro-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3.5 g (0.02 mol) of 2,4,5-trifluorobenzoic acid are introduced into a mixture of 6.8 ml of concentrated sulphuric acid and 8 ml of 98% strength nitric acid at 5°-10° C., and the mixture is then stirred without cooling. The temperature increases to 70° C. The mixture is heated for 5 hours at 80°-90° C., a further 8 ml of 98% strength nitric acid are added, and the mixture is heated at 80° C. for 2 hours. The mixture is then introduced into 100 ml of ice water, extracted thoroughly with dichloromethane, dried using sodium sulphate and concentrated. The oil remaining crystallizes. If is stirred with light petroleum, and the solid product is filtered off under suction and dried.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the significance of 2,4,5-Trifluoro-3-nitrobenzoic acid in the synthesis of nuclear-fluorinated benzoic acid derivatives?

A1: this compound serves as a key intermediate in the synthesis of nuclear-fluorinated benzoic acid derivatives []. The provided research outlines a synthetic route where 2,4,5-trifluoro-3-nitrobenzyl fluoride is first saponified to yield this compound. This acid then undergoes further modifications, including the reduction of the nitro group and potential halogen exchange reactions, leading to a variety of nuclear-fluorinated benzoic acid derivatives. This highlights the importance of this compound as a building block in accessing a diverse range of fluorinated compounds.

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